![molecular formula C6H9NaO3 B587402 sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate CAS No. 1391052-48-4](/img/structure/B587402.png)
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate
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Overview
Description
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-Methyl-2-oxovaleric acid, which is a keto acid. This compound is often used in biochemical and medical research as an analytical reagent, particularly for the detection and quantification of 2-keto acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate typically involves the isotopic labeling of 3-Methyl-2-oxovaleric acid with carbon-13. The labeled acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually require a controlled environment to ensure the purity and stability of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the isotopic labeling is precise and the final product is free from contaminants .
Chemical Reactions Analysis
Types of Reactions
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The keto group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Sodium 3-methyl-2-oxopentanoate has the molecular formula C6H9NaO3 and is classified as a keto acid. It is a sodium salt of 3-methyl-2-oxovaleric acid, which belongs to the class of organic compounds known as short-chain keto acids. The compound's structure features a methyl group and a ketone functional group, contributing to its reactivity and utility in various applications .
Scientific Research Applications
1. Metabolic Studies
- Sodium 3-methyl-2-oxopentanoate is utilized in metabolic studies due to its role as a metabolite in branched-chain amino acid metabolism. It serves as a marker for certain metabolic disorders, particularly maple syrup urine disease (MSUD), where its accumulation indicates a disruption in the metabolism of branched-chain amino acids .
2. Clinical Diagnostics
- The compound is employed as a clinical marker in diagnosing metabolic disorders. Elevated levels of 3-methyl-2-oxovaleric acid can indicate abnormalities in metabolic pathways, making it significant for patient monitoring and diagnosis .
3. Biochemical Research
- In biochemical research, sodium 3-methyl-2-oxopentanoate is used as an intermediate in synthetic pathways. Its derivatives can be synthesized for various applications, including drug development and biochemical assays .
Case Study 1: Maple Syrup Urine Disease (MSUD)
A study highlighted the use of sodium 3-methyl-2-oxopentanoate as a biomarker for MSUD. Patients with this condition exhibit increased levels of branched-chain keto acids in their urine, including sodium 3-methyl-2-oxopentanoate. Monitoring these levels aids in assessing the severity of the disease and the effectiveness of dietary interventions .
Case Study 2: Metabolic Profiling
Research involving metabolic profiling has shown that sodium 3-methyl-2-oxopentanoate can be utilized to differentiate between healthy individuals and those with metabolic disorders. By measuring the concentrations of this compound alongside other metabolites, researchers can gain insights into metabolic dysfunctions .
Data Table: Comparison of Applications
Mechanism of Action
The compound exerts its effects primarily through its interaction with α-keto acid dehydrogenases. It acts as a substrate for these enzymes, allowing researchers to study their specificity and kinetics. Additionally, it can inhibit the mitochondrial α-ketoglutarate dehydrogenase complex, leading to the induction of nerve cell death. This inhibition is useful for studying neurodegenerative diseases and the role of reactive oxygen species in cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxopentanoic acid sodium salt
- Sodium 4-methyl-2-oxovalerate
- Sodium 3-methyl-2-oxobutyrate
- Ketoisoleucine sodium salt
Uniqueness
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracer studies and metabolic research. This labeling allows for precise tracking and quantification in various biochemical assays, providing insights that are not possible with non-labeled compounds .
Biological Activity
Sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate, also known as 3-methyl-2-oxovaleric acid, is a compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on metabolic pathways, enzymatic interactions, and potential implications in health and disease.
Chemical Structure and Properties
This compound is a branched-chain 2-oxo acid that is structurally related to the essential amino acids leucine, isoleucine, and valine. Its molecular formula is C6H11O3Na, and it contains a stable isotopic label with carbon-13.
Metabolic Pathways
The compound is primarily involved in the catabolism of branched-chain amino acids (BCAAs). The following metabolic pathways are crucial for understanding its biological activity:
- Branched-Chain Amino Acid Catabolism :
- Enzymatic Reactions :
Biological Activity and Implications
The biological activity of this compound can be summarized as follows:
Enzymatic Function
The compound acts as a substrate for several key enzymes involved in amino acid metabolism. It participates in the following enzymatic reactions:
Enzyme | Reaction |
---|---|
Branched-chain alpha-keto acid decarboxylase | L leucine+2 oxoglutarate→4 methyl 2 oxopentanoate+L glutamate |
2-Oxoisovalerate dehydrogenase | 3 methyl 2 oxovalerate+Thiamine pyrophosphate→2 Methyl 1 hydroxybutyl ThPP+CO2 |
Case Studies
Research has indicated that alterations in the metabolism of branched-chain amino acids are associated with various health conditions:
- Metabolic Disorders : Elevated levels of 3-methyl-2-oxovaleric acid have been linked to maple syrup urine disease (MSUD), a disorder resulting from deficiencies in BCAA metabolism.
- Cancer Metabolism : Studies suggest that BCAA catabolism may influence tumor growth and progression. The presence of this compound can affect the metabolic profile of cancer cells, potentially serving as a biomarker for certain types of cancers .
Properties
IUPAC Name |
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i4+1,5+1,6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDJDLCNOXJGKC-IIDVSRKWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH](C)[13C](=O)[13C](=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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